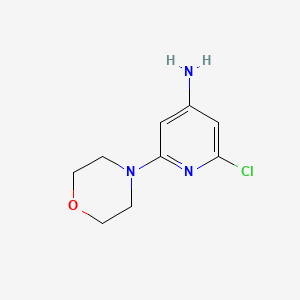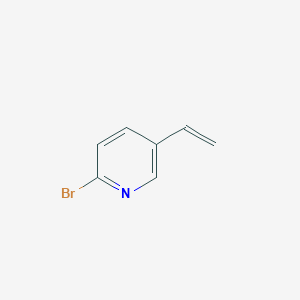![molecular formula C8H7N3O B1529813 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde CAS No. 1079993-45-5](/img/structure/B1529813.png)
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde
Overview
Description
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic aromatic organic compound characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 2-position and a formyl group at the 5-position
Synthetic Routes and Reaction Conditions:
Formylation Reaction: One common synthetic route involves the formylation of 2-methyl-[1,2,4]triazolo[1,5-a]pyridine using reagents such as methyl formate[_{{{CITATION{{{2{An efficient method for accessing carboannulated and functionalized [1 ...](https://link.springer.com/article/10.1007/s10593-020-02771-9). The reaction typically requires a strong base like n-butyllithium (n-BuLi) and is conducted at low temperatures (e.g., -78°C) to achieve selective formylation at the 5-position[{{{CITATION{{{_2{An efficient method for accessing carboannulated and functionalized 1 ....
Catalyst-Mediated Synthesis: Another method involves the reaction between 2-aminopyridine and nitriles in the presence of a heterogeneous catalyst system (e.g., Cu-Zn/Al-Ti) under atmospheric air[_{{{CITATION{{{3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method is often conducted using microwave irradiation to enhance reaction efficiency[{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. Large-scale reactions require careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group at the 5-position can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation: 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-amine or 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-ol.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may inhibit specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial enzymes or cell membrane integrity.
Anticancer Activity: Inhibits pathways such as cell cycle regulation or apoptosis.
Comparison with Similar Compounds
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde is unique due to its specific structural features, such as the presence of the methyl group and the formyl group. Similar compounds include:
1,2,4-Triazolo[1,5-a]pyridine: Lacks the methyl group.
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine: Lacks the formyl group.
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde: Similar structure but without the methyl group.
Properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-9-8-4-2-3-7(5-12)11(8)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKJBWANAGDPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)



![3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1529739.png)



![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)




